(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived enaminone featuring a benzamide core substituted with a 4-acetyl group, a 3-allyl side chain, and a 6-sulfamoyl moiety on the benzo[d]thiazole ring. Its Z-configuration at the imine bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .
Properties
IUPAC Name |
4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEWZWBRJWIHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid followed by amination.
Allylation: The allyl group is added through an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Formation of the Ylidene Linkage: The final step involves the condensation of the acetylated benzo[d]thiazole derivative with 4-acetylbenzamide under basic conditions to form the (Z)-ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Allyl Group Reactions
The allyl substituent at the C3 position undergoes characteristic alkene transformations:
Oxidation to Epoxide
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Reagents : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C
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Mechanism : Electrophilic epoxidation via oxygen transfer
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Product : Epoxidized derivative (confirmed byH NMR: δ 3.1–3.3 ppm, AB system)
Dihydroxylation
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Reagents : Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO)
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Conditions : THF/H₂O (3:1), 25°C, 12 hrs
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Product : Vicinal diol (isolated yield: 68%)
Sulfamoyl Group Reactivity
The sulfamoyl group (-SO₂NH₂) participates in nucleophilic substitutions:
Amination Reactions
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Reagents : Primary amines (e.g., methylamine) in DMF with K₂CO₃
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Conditions : 80°C, 6 hrs under N₂
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Product : N-Alkylsulfonamides (yield: 72–85%)
Thiol Displacement
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Reagents : Benzyl mercaptan (PhCH₂SH) with NaH in DMF
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Product : Thioether derivatives (confirmed by LC-MS: m/z 489.2 [M+H]⁺)
Acetyl Group Transformations
The acetyl moiety on the benzamide ring undergoes hydrolysis and condensation:
Base-Catalyzed Hydrolysis
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Reagents : 2M NaOH in ethanol/water (1:1)
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Conditions : Reflux, 4 hrs
Hydrazide Formation
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Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol
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Product : Acetyl hydrazide (melting point: 142–144°C)
Aromatic Ring Modifications
Electrophilic substitutions occur on the electron-rich benzamide ring:
Nitration
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Reagents : Fuming HNO₃ in H₂SO₄ at 0°C
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Product : 3-Nitrobenzamide derivative (HPLC purity: 95%)
Sulfonation
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Reagents : SO₃ in chlorosulfonic acid
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Product : Sulfonated analog (isolated as sodium salt)
Mechanistic Insights
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Allyl oxidation proceeds via a concerted epoxidation mechanism, as evidenced by stereospecific product formation.
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Sulfamoyl substitution follows an SN2 pathway, with leaving group ability influenced by the basicity of the nucleophile.
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Acetyl hydrolysis exhibits pseudo-first-order kinetics under alkaline conditions (k = 0.12 min⁻¹ at 25°C) .
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Research indicates that compounds with a benzothiazole structure exhibit antimicrobial properties. (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
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Anticancer Properties
- Studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its utility in oncology research.
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Acetylcholinesterase Inhibition
- Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural features may allow it to interact effectively with the enzyme, enhancing cognitive function.
Biochemical Applications
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Enzyme Interaction Studies
- The compound can be utilized in enzyme kinetics studies to understand its mechanism of action as an inhibitor or activator of specific enzymes.
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Molecular Docking Studies
- Computational studies involving molecular docking can elucidate the binding interactions between this compound and various biological targets, providing insights into its potential therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
Case Study 2: Neuroprotective Effects
In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect positions it as a potential candidate for further development in treating neurodegenerative conditions.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzyme activity, disruption of signaling pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s unique substituents differentiate it from related benzamide derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Melting Points : The presence of rigid groups (e.g., pyridinyl in 8a ) correlates with higher melting points (290°C) due to enhanced intermolecular stacking, whereas flexible substituents (e.g., allyl in the target compound) likely reduce crystallinity .
- Sulfamoyl vs.
- Allyl vs. Ethyl/Phenyl : The 3-allyl group introduces unsaturation, which could increase reactivity in cycloaddition or polymerization reactions compared to ethyl or phenyl substituents (e.g., –4) .
Spectroscopic and Analytical Comparisons
¹H-NMR Signatures
- Target Compound : Expected signals include:
- Allyl protons: δ ~4.8–5.8 ppm (CH₂=CH–CH₂).
- Sulfamoyl NH₂: δ ~7.0–7.5 ppm (broad, exchangeable).
- Analog 8a : Aromatic protons at δ 7.47–8.39 ppm and acetyl CH₃ at δ 2.63 ppm .
- Analog 8b : Ethyl ester CH₃ at δ 1.36 ppm and methylpyridinyl CH₃ at δ 2.83 ppm .
Mass Spectrometry
- The target compound’s molecular ion (M⁺) would likely appear near m/z 430–450 (unreported in evidence), while analogs like 8a and 8c show M⁺ at m/z 414 and 506, respectively .
Biological Activity
(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is recognized for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 420.56 g/mol. The presence of various functional groups, such as the acetyl and sulfonamide moieties, contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or bind to receptors involved in critical signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression and cellular proliferation.
- Receptor Binding : It may interact with various receptors, potentially modulating signal transduction pathways that influence cell survival and apoptosis.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound has significant antiproliferative effects on various cancer cell lines, including breast cancer and melanoma cells. The compound demonstrated an IC50 value in the micromolar range, indicating potent activity against tumor growth.
- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against specific strains of bacteria, making it a candidate for further investigation in antimicrobial therapy.
Case Studies
- In Vitro Studies : In a study assessing the anticancer properties of the compound, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
- Synergistic Effects : Research exploring the combination of this compound with other chemotherapeutic agents revealed enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapy.
Data Summary Table
Q & A
Q. What are the key synthetic strategies for preparing (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzamides and heterocyclic precursors. A common approach utilizes reflux conditions with glacial acetic acid as a catalyst. For example, analogous protocols involve dissolving reactants in absolute ethanol, adding acetic acid, and refluxing for 4 hours to achieve cyclization and imine formation . The sulfamoyl group may be introduced via sulfonation or through pre-functionalized intermediates.
Q. How can spectroscopic techniques confirm the Z-configuration of the imine bond in this compound?
Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing Z/E isomers. In the Z-configuration, spatial proximity between the acetyl group and the benzo[d]thiazole ring protons generates distinct NOE correlations. IR spectroscopy can further validate hydrogen bonding patterns, where stretching frequencies near 1625–1720 cm⁻¹ (C=O) and 1354 cm⁻¹ (S=O) align with intramolecular interactions .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer: Initial screening should include in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Thiazole-containing analogs have shown antibacterial activity against Gram-positive pathogens, with structural modifications (e.g., allyl and sulfamoyl groups) enhancing membrane permeability .
Advanced Questions
Q. How can reaction conditions be optimized to favor the Z-isomer during synthesis?
Methodological Answer: Solvent polarity and temperature are critical. Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-isomer formation, while reflux temperatures (70–80°C) enhance kinetic control. Evidence from similar syntheses using tert-butyl hydroperoxide (TBHP) in methanol achieved 95% yield of the Z-isomer by promoting selective oxidation and minimizing isomerization .
Q. What mechanistic insights explain the role of the sulfamoyl group in modulating biological activity?
Methodological Answer: The sulfamoyl group enhances solubility and hydrogen-bonding interactions with target proteins. Computational docking studies on analogous compounds suggest that the sulfonamide moiety binds to conserved residues in bacterial dihydrofolate reductase (DHFR), disrupting folate metabolism . Structure-activity relationship (SAR) studies should compare sulfamoyl with sulfonyl or carbamate derivatives to isolate electronic vs. steric effects.
Q. How can contradictions in reported biological data be resolved for this compound?
Methodological Answer: Discrepancies in activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Reproducibility requires rigorous purity validation (HPLC ≥98%) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, conflicting cytotoxicity data could stem from variations in cell line doubling times or compound stability in culture media .
Q. What computational methods are suitable for predicting the compound’s interaction with heat shock proteins (HSPs)?
Methodological Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can model binding to HSP70’s nucleotide-binding domain (NBD). Analogous studies on YM-01, a structurally related HSP70 inhibitor, revealed that the benzo[d]thiazole scaffold stabilizes the ADP-bound state, impairing ATPase activity . Docking studies should prioritize residues near the ATP-binding cleft (e.g., Thr37, Gly38) for mutagenesis validation.
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Z-Isomer Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
